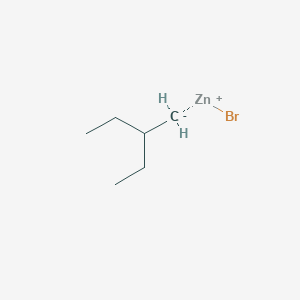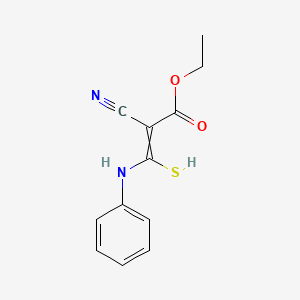
2-Ethylbutylzinc bromide
Overview
Description
2-Ethylbutylzinc bromide is an organozinc compound with the molecular formula C6H13BrZn. It is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is valuable in the biomedical industry for the synthesis of organic molecules for medicinal purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbutylzinc bromide can be synthesized through the reaction of 2-ethylbutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2-Ethylbutyl bromide+Zinc→2-Ethylbutylzinc bromide
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various electrophiles, forming new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form complex organic structures.
Common Reagents and Conditions:
Reagents: Organic halides, palladium catalysts, THF as a solvent.
Conditions: Inert atmosphere, controlled temperature, and anhydrous conditions.
Major Products:
Scientific Research Applications
2-Ethylbutylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: The compound is used in the development of pharmaceutical drugs targeting various diseases.
Industry: It finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-ethylbutylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom. This stabilization allows the carbon atom to attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
- 2-Thienylzinc bromide
- 2-Cyanoethylzinc bromide
- 2-Adamantylzinc bromide
- 2-Cyanobenzylzinc bromide
- 2-Thiazolylzinc bromide
Comparison: 2-Ethylbutylzinc bromide is unique due to its specific alkyl chain, which imparts different reactivity and selectivity compared to other organozinc compounds. For example, 2-thienylzinc bromide contains a thiophene ring, which makes it more suitable for reactions involving aromatic systems. In contrast, this compound is more versatile for aliphatic carbon-carbon bond formations .
Properties
IUPAC Name |
bromozinc(1+);3-methanidylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNDAARQTRCDDM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)








![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)


